In vitro DNA scission activity of heterometallocenes†
Dalton Transactions Pub Date: 2007-01-04 DOI: 10.1039/B616191J
Abstract
A comparative DNA scission activity study of azaferrocene, N-methyl-azaferrocene iodide and 3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocene (featuring iron in a +2 oxidation state), along with ferrocene (iron +2) and ferrocenium (iron +3) cation is described. Experiments indicate a high cleavage activity of azaferrocene and its N-methyl derivative in DMSO. DNA cleavage activity can be slowed down by addition of a free radical scavenger (thiourea) or triggered by addition of a reductive agent (dithiothreitol, DTT). The X-ray crystal structure of the N-methyl-2,5-dimethylazaferrocene cation (iron +2) with hexafluorophosphate as counter anion is also reported.

Recommended Literature
- [1] Straightforward synthesis of phenanthrenes from styrenes and arenes†‡
- [2] On Bechi's test for cotton-seed oil in olive oil
- [3] Chemical composition of the essential oils from the hulls of Pistacia vera L. by using magnetic nanoparticle-assisted microwave (MW) distillation: comparison with routine MW and conventional hydrodistillation
- [4] Excited state Born–Oppenheimer molecular dynamics through coupling between time dependent DFT and AMOEBA†
- [5] Contents list
- [6] Manipulating the nickel shape and catalytic performance: from spheres to chains to urchins†
- [7] A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP†
- [8] 26. The low-frequency infrared spectra of some complex halides of zinc, cadmium, and mercury
- [9] La(iii)-Catalysed degradation of polyesters to monomers via transesterifications†
- [10] Visible-light unmasking of heterocyclic quinone methide radicals from alkoxyamines†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 135861-49-3